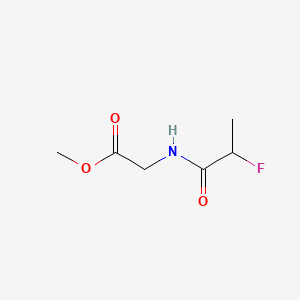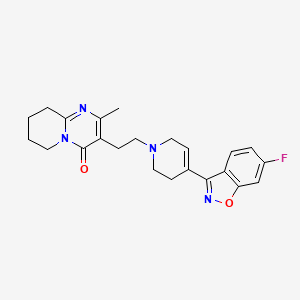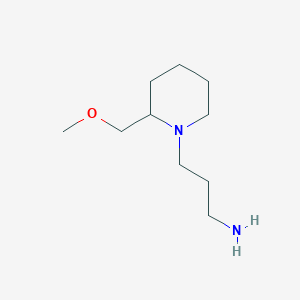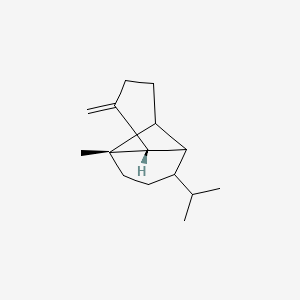
cis-beta-Copaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-beta-Copaene: This hydrocarbon exhibits various biological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: β-Copaene can undergo oxidation reactions, although specific details on the reagents and conditions are not widely documented.
Reduction: Similar to other sesquiterpenes, β-copaene can be reduced under appropriate conditions.
Substitution: β-Copaene can participate in substitution reactions, particularly in the presence of specific catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Catalysts: Various catalysts can facilitate substitution reactions, depending on the desired product.
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction may produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Molecular Targets and Pathways
- β-Copaene exerts its effects through various molecular targets and pathways. For instance, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines.
- The antimicrobial and antifungal properties are likely due to its ability to disrupt microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
α-Copaene: Another sesquiterpene with similar biological activities but different structural features.
Cubebol: A compound produced alongside β-copaene in microbial systems, used in the flavor industry.
Uniqueness
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1R,2S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11?,12?,13?,14-,15-/m1/s1 |
Clave InChI |
UPVZPMJSRSWJHQ-QBXMUUHRSA-N |
SMILES isomérico |
CC(C)C1CC[C@]2([C@H]3C1C2CCC3=C)C |
SMILES canónico |
CC(C)C1CCC2(C3C1C2C(=C)CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



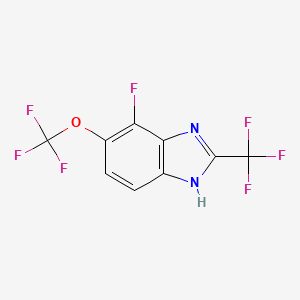
![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)

![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)

